1-(3-Benzylmorpholin-4-yl)ethanone
Description
1-(3-Benzylmorpholin-4-yl)ethanone is a morpholine derivative featuring a benzyl substituent at the 3-position of the morpholine ring and an acetyl (ethanone) group at the 4-position. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and favorable physicochemical properties.
Properties
IUPAC Name |
1-(3-benzylmorpholin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(15)14-7-8-16-10-13(14)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYSNMDIVGGZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOCC1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone (CAS: 1709-88-2)
- Structural Features : Replaces the benzyl group with a benzylsulfonyl substituent. The sulfonyl group increases polarity and hydrogen-bonding capacity.
- Physicochemical Properties: Higher molecular weight (C₁₃H₁₆N₂O₃S; 296.34 g/mol) compared to the target compound (estimated C₁₃H₁₅NO₂; 217.26 g/mol). Enhanced water solubility due to the sulfonyl group.
- Applications : Used in catalytic and synthetic chemistry for coupling reactions, as evidenced by its inclusion in supplier catalogs .
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (CAS: 850932-97-7)
8-Benzyl-5-phenyl-3-oxa-4,8-diazatricyclo[5.2.1.0²,⁶]dec-4-ene Derivatives
- Structural Features: Tricyclic morpholine derivatives with ethanone groups. The rigid tricyclic framework reduces conformational flexibility compared to the target compound.
- Synthesis : Prepared via cyclization reactions using aluminum chloride or palladium catalysts, highlighting divergent synthetic routes for morpholine-based scaffolds .
Ethanone Derivatives with Aromatic Substituents
1-(3-Methyl-benzofuran-2-yl)-ethanone (CAS: 23911-56-0)
1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone (CAS: 76650-29-8)
- Structural Features: Biphenyl system with a methyl group and ethanone. Lacks the nitrogen-oxygen heterocycle of morpholine.
- Applications : Intermediate in organic synthesis for liquid crystals or polymer precursors .
Hydroxyacetophenone Analogues
1-[3-(Benzoyloxy)-4-hydroxyphenyl]ethanone (CAS: 101140-07-2)
- Structural Features: Hydroxyl and benzoyloxy groups on the phenyl ring. Shares the ethanone group but lacks the morpholine moiety.
- Physicochemical Properties : Molecular weight 256.26 g/mol (C₁₅H₁₂O₄). Higher melting point due to hydrogen-bonding capacity.
- Synthesis : Prepared via Friedel-Crafts acylation using nitrobenzene as a solvent, contrasting with palladium-catalyzed methods for morpholine derivatives .
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| 1-(3-Benzylmorpholin-4-yl)ethanone | C₁₃H₁₅NO₂ | 217.26 | Morpholine, benzyl, ethanone | Synthesis intermediate |
| 2-(Benzylsulfonyl)-1-morpholinylethanone | C₁₃H₁₆N₂O₃S | 296.34 | Sulfonyl, morpholine | Catalytic chemistry |
| 1-(3-Methyl-benzofuran-2-yl)-ethanone | C₇H₈O₂ | 136.14 | Benzofuran, ethanone | Fragrance industry |
| 1-[3-(Benzoyloxy)-4-hydroxyphenyl]ethanone | C₁₅H₁₂O₄ | 256.26 | Benzoyloxy, hydroxyl | Pharmaceutical intermediates |
Key Research Findings
Morpholine Derivatives: Compounds with morpholine-ethanone frameworks exhibit enhanced synthetic versatility. For example, Suzuki coupling () and tricyclic cyclization () are preferred for introducing aromatic and heterocyclic substituents.
Biological Potential: Sulfonyl-containing morpholine derivatives (e.g., ) are prioritized in drug discovery for their target-binding capabilities, though specific data on the target compound remain underexplored.
Property Trade-offs: Hydroxyacetophenones () favor crystallinity and stability, whereas morpholine-ethanone hybrids balance lipophilicity and reactivity for further derivatization.
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